(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
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Overview
Description
This compound is a dipeptide derivative, which means it’s composed of two amino acids linked together. The tert-butoxycarbonyl (Boc) groups are protecting groups used in peptide synthesis. They prevent unwanted side reactions from occurring at the amino groups of the amino acids .
Synthesis Analysis
The synthesis of such compounds typically involves the coupling of protected amino acids. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . Deprotection of the Boc group can be achieved using mild methods such as with acids like trifluoroacetic acid (TFA) or with reagents like oxalyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of the Boc groups would be evident in the NMR spectra .Chemical Reactions Analysis
The Boc groups in this compound make it a good candidate for further reactions, particularly in the field of peptide synthesis. The Boc groups can be selectively removed without affecting other functional groups, allowing for the coupling of this dipeptide with other amino acids or peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as solubility, melting point, and stability could be predicted based on the presence of the Boc groups and the peptide backbone .Scientific Research Applications
Synthesis and Application in Peptide Research
The compound, often referred to in literature with related structures, plays a crucial role in the synthesis of complex peptides and amino acids. The work by Nevalainen and Koskinen (2001) highlights its application as a precursor for trans-4-methylproline, showcasing its relevance in synthesizing specific amino acid derivatives used in peptide research Nevalainen, Koskinen, 2001. Similarly, Thaisrivongs et al. (1987) demonstrated its utility in synthesizing renin inhibitory peptides, indicating its broader application in designing potent enzyme inhibitors Thaisrivongs et al., 1987.
Role in Stereoselective Synthesis
The compound is integral to stereoselective synthetic processes, as evidenced by Laue et al. (2000) who utilized it in the stereoselective synthesis of γ‐fluorinated α‐amino acids, showcasing its importance in the preparation of chiral building blocks for pharmaceuticals Laue et al., 2000. Koseki et al. (2011) also contributed by detailing the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, further exemplifying the compound's versatility in organic synthesis Koseki, Yamada, Usuki, 2011.
Contribution to Protein and Peptide Chemistry
Adamczyk et al. (1999) showcased the compound's significance in synthesizing collagen cross-links, an essential component in understanding and applying protein chemistry Adamczyk, Johnson, Reddy, 1999. Moreover, Ehrlich-Rogozinski's work (1974) on the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides highlights the compound's role in analytical procedures within peptide chemistry Ehrlich-Rogozinski, 1974.
Safety And Hazards
Future Directions
properties
CAS RN |
15136-12-6 |
---|---|
Product Name |
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid |
Molecular Formula |
C17H32N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |
InChI Key |
PBTNVAYSJPRTLQ-STQMWFEESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
sequence |
LL |
Origin of Product |
United States |
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